2-methyl-3-[methyl(nitroso)amino]propanoic acid
Description
Classification and Chemical Structure of N-Nitrosamino Acids
N-nitrosamino acids are classified based on the structure of the parent amino acid from which they are derived. The general structure features a nitrosamine (B1359907) functional group (R1(R2)N-N=O) where one of the R groups contains a carboxylic acid moiety. wikipedia.org The core of the nitrosamine group, C2N2O, is planar. wikipedia.org The N-N bond has significant double bond character, which results in hindered rotation around this bond. nih.gov
The chemical structure of 2-methyl-3-[methyl(nitroso)amino]propanoic acid is characterized by a propanoic acid backbone. A methyl group is attached to the second carbon of the propanoic acid chain, and a methyl(nitroso)amino group is bonded to the third carbon.
Contextualization of this compound within N-Nitrosamino Acid Research
While specific research on this compound is not extensively documented in publicly available literature, its structure places it firmly within the class of N-nitrosamino acids. Research in this field has often focused on N-nitrosamino acids that are derivatives of naturally occurring amino acids. For instance, studies have identified related compounds such as 3-(N-nitroso-N-methylamino)propionic acid and 4-(N-nitroso-N-methylamino)butyric acid in tobacco products. nih.gov The presence of these structurally similar compounds suggests that this compound could potentially be formed under similar conditions, although its actual occurrence and significance are yet to be established.
Historical Development and Significance of Research on N-Nitrosamino Acids
The investigation into N-nitroso compounds began in earnest in the mid-20th century. In 1956, two British scientists, John Barnes and Peter Magee, reported that dimethylnitrosamine, a simple N-nitrosamine, induced liver tumors in rats. wikipedia.org This discovery sparked decades of research into the carcinogenicity of this class of compounds, with subsequent studies showing that a large percentage of tested nitrosamines were carcinogenic in various animal models. wikipedia.org
Initially, research primarily focused on volatile N-nitrosamines found in food and other consumer products. nih.gov Over time, the scope of research expanded to include non-volatile compounds like N-nitrosamino acids. The significance of this research lies in understanding the potential for endogenous formation of these compounds from dietary precursors such as nitrates, nitrites, and amino acids, particularly under the acidic conditions of the stomach. researchgate.net The development of advanced analytical techniques has been crucial in detecting and quantifying these compounds in complex matrices, furthering the understanding of their prevalence and formation mechanisms.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C5H10N2O3 |
| Molecular Weight | 146.14 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(CN(C)N=O)C(=O)O |
| InChI | InChI=1S/C5H10N2O3/c1-4(5(8)9)3-7(2)6-10/h4H,3H2,1-2H3,(H,8,9) |
| InChIKey | RUJKVOHTKUJZBV-UHFFFAOYSA-N |
Data sourced from PubChem. uni.lu
Structure
3D Structure
Properties
CAS No. |
2624123-51-7 |
|---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
2-methyl-3-[methyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C5H10N2O3/c1-4(5(8)9)3-7(2)6-10/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
RUJKVOHTKUJZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)N=O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Formation Mechanisms of 2 Methyl 3 Methyl Nitroso Amino Propanoic Acid
Precursors and Substrates for Nitrosation
The formation of any N-nitroso compound begins with a suitable amine precursor and a nitrosating agent. The structural characteristics of the amine determine the stability and nature of the resulting nitrosated product.
Role of Amino Acids (e.g., 3-(methylamino)-2-methylpropanoic acid) in Formation
The direct precursor for 2-methyl-3-[methyl(nitroso)amino]propanoic acid is the secondary amino acid 3-(methylamino)-2-methylpropanoic acid . This molecule provides the necessary secondary amine functional group (-NH) that is susceptible to nitrosation.
Amino acids with secondary amine functionalities are known to form stable N-nitrosamine products. ccsnorway.com The presence of the methyl group on the nitrogen atom makes it a secondary amine, which, upon reaction with a nitrosating agent, yields a stable N-nitroso compound. wikipedia.org The general tendency for amino acids to undergo nitrosation can be significant, and in some cases, may be enhanced by the presence of the carboxylate group. ccsnorway.com
Identification of Nitrosating Agents (e.g., N2O3)
A variety of chemical species can act as nitrosating agents, transferring a nitroso group (-NO) to the amine. One of the most significant nitrosating agents, particularly in aqueous acidic solutions, is dinitrogen trioxide (N2O3) . nih.gov It is typically formed in situ from the acidification of nitrite (B80452) salts (like sodium nitrite). wikipedia.org
Other common nitrosating agents include:
Nitrous acid (HNO2) : Formed when nitrite salts are in an acidic medium. nih.gov
Nitrosonium ion (NO+) : The electrophilic species responsible for the nitrosation reaction, often generated from nitrous acid in strong acid. wikipedia.org
Nitrosyl halides (e.g., NOCl) and nitrosonium salts (e.g., NOBF4) : These are effective nitrosating agents, particularly in organic solvents. nih.gov
tert-Butyl nitrite (TBN) : A versatile and mild organic nitrosating agent used under various conditions. rsc.org
The choice of nitrosating agent can significantly influence the reaction conditions, efficiency, and selectivity.
Chemical Synthesis Pathways of N-Nitrosamino Acids
The synthesis of this compound can be approached through several established methods for N-nitrosamine formation. These pathways range from classical direct reactions to modern, milder techniques.
Direct Nitrosation Reactions
The most conventional method for synthesizing N-nitrosamino acids is the direct nitrosation of the precursor amino acid. This typically involves reacting the secondary amino acid with an acidified solution of sodium nitrite. wikipedia.org In this process, nitrous acid (HNO2) and its active form, dinitrogen trioxide (N2O3), are generated in the reaction mixture.
The mechanism involves the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic nitrosating species. wikipedia.org The reaction is generally favored under acidic pH conditions, which facilitate the formation of the active nitrosating agent; however, very low pH can be counterproductive by excessively protonating the amine substrate, reducing its nucleophilicity. nih.gov
Table 1: General Conditions for Direct Nitrosation of Secondary Amines
| Parameter | Condition | Rationale |
| Substrate | Secondary Amine / Amino Acid | Contains the nucleophilic nitrogen for nitrosation. |
| Reagent | Sodium Nitrite (NaNO2) | Source of the nitroso group. |
| Solvent | Water, Dichloromethane | Depends on substrate solubility. |
| Medium | Acidic (e.g., HCl, p-TSA) | To generate the active nitrosating agent (HNO2, N2O3). researchgate.net |
| Temperature | Typically low (e.g., 0 °C to room temp) | Nitrosating agents can be unstable at higher temperatures. |
Synthesis via Amino Acid Derivatives
An alternative synthetic strategy involves the use of a protected or derivatized form of the precursor amino acid. A common approach is to first convert the carboxylic acid group into an ester, such as a methyl ester. This can protect the carboxyl group and improve solubility in organic solvents.
The synthesis would proceed in two main steps:
Nitrosation of the Ester : The precursor, 3-(methylamino)-2-methylpropanoic acid, would be esterified to form its methyl ester. This derivative is then subjected to nitrosation.
Hydrolysis : The resulting N-nitroso amino acid ester is then hydrolyzed under controlled conditions to convert the ester group back into a carboxylic acid, yielding the final product.
The existence of related N-nitroso amino acid methyl esters, such as methyl 3-(methyl(nitroso)amino)propanoate , supports the viability of this synthetic route. nih.govncats.io This method can be advantageous when the free carboxylic acid interferes with the nitrosation reaction or when specific solubility properties are required.
tert-Butyl Nitrite-Mediated Nitrosation
A more modern and often more efficient method for N-nitrosation utilizes tert-butyl nitrite (TBN) . rsc.orgsemanticscholar.org This approach offers several advantages over traditional acid-catalyzed methods, including milder reaction conditions and simpler product isolation. rsc.orgrsc.org
TBN can effectively nitrosate secondary amines under solvent-free, metal-free, and acid-free conditions. rsc.orgsemanticscholar.org This methodology is known for its broad substrate scope and high yields. semanticscholar.org A significant benefit is its compatibility with acid-labile protecting groups and other sensitive functionalities that might not withstand the harsh conditions of direct nitrosation with acidified nitrite. rsc.org The primary byproduct of the reaction is tert-butanol, which is volatile and easily removed.
Table 2: Comparison of Nitrosation Methods
| Feature | Direct Nitrosation (Acidified Nitrite) | tert-Butyl Nitrite (TBN) Nitrosation |
| Conditions | Strongly acidic | Neutral, acid-free, metal-free rsc.org |
| Byproducts | Inorganic salts | tert-butanol |
| Yields | Variable | Generally high semanticscholar.org |
| Workup | Often requires neutralization and extraction | Simple, often just evaporation rsc.org |
| Compatibility | Limited with acid-sensitive groups | High, compatible with many functional groups rsc.org |
Mechanistic Studies of Nitrosation Reactions
The conversion of secondary amines, such as the N-methylamino group in the precursor to this compound, to their N-nitroso derivatives is a well-studied area of organic chemistry. wikipedia.org This transformation typically involves the reaction of the amine with a nitrosating agent, most commonly derived from nitrite in an acidic medium. nih.gov
The kinetics of nitrosation of amino acids are crucial for understanding the rate at which these reactions occur under various conditions. For primary amino acids, the rate of nitrosation is often found to be proportional to the square of the nitrite concentration, suggesting that the primary nitrosating agent is dinitrogen trioxide (N₂O₃). nih.gov The general rate equation for the nitrosation of a primary amino acid can be expressed as:
Rate = k₃[amino acid][nitrite]² nih.gov
This second-order dependence on nitrite concentration indicates that the formation of N₂O₃ from nitrous acid is the rate-determining step. nih.gov While this specific rate law has been established for primary amino acids, the nitrosation of secondary amino acids, which is relevant to the formation of this compound, also proceeds via similar nitrosating agents. rsc.org The reaction of a secondary amine with a nitrosating agent like N₂O₃ is typically a rapid process. nih.gov
Studies on the nitrosation of secondary amino acids like sarcosine (B1681465) (N-methylglycine) and proline have provided valuable insights into the kinetics of these reactions. The rate constants for these reactions are influenced by factors such as the basicity of the amine and the nature of the nitrosating agent. For instance, the nitrosation of sarcosine is significantly accelerated by nucleophilic catalysts. rsc.org
| Amino Acid (Precursor) | Nitrosating Agent | Rate Law | Observations |
|---|---|---|---|
| Primary Amino Acids (e.g., Alanine, Glycine) | Nitrite (in acid) | Rate = k[Amino Acid][Nitrite]² | Second-order dependence on nitrite suggests N₂O₃ as the primary nitrosating agent. nih.gov |
| Sarcosine (N-methylglycine) | Nitrous Acid | Complex, dependent on pH and nucleophiles | Strongly accelerated by nucleophiles like thiourea (B124793) and thiocyanate (B1210189). rsc.org |
| Proline | Nitrous Acid | Complex, dependent on pH and nucleophiles | Similar to sarcosine, shows significant nucleophilic catalysis. rsc.org |
The efficiency of nitrosation reactions is highly dependent on the pH of the reaction medium. nih.gov For the nitrosation of amino acids, there is an optimal pH at which the reaction rate is maximal. This is due to a balance between the formation of the active nitrosating agent, which is favored at lower pH, and the availability of the unprotonated amine, which is the reactive species and is more abundant at higher pH. nih.gov
For primary amino acids, the maximum rate of nitrosation is typically observed in the pH range of 2.3 to 2.7. nih.gov At very low pH, the concentration of the unprotonated amino group becomes exceedingly small, thus slowing down the reaction despite the high concentration of the nitrosating agent. Conversely, at higher pH values, the formation of the nitrosating agent from nitrite is diminished. nih.gov While the optimal pH for the formation of this compound has not been specifically determined, it is expected to be in a similar acidic range, which is relevant to conditions found in the human stomach. nih.gov
| Amino Acid Type | Optimal pH Range for Nitrosation | Reason for Optimum |
|---|---|---|
| Primary α-Amino Acids | 2.3 - 2.7 | Balance between formation of N₂O₃ and availability of unprotonated amino group. nih.gov |
| Secondary Amino Acids (e.g., Sarcosine, Proline) | Generally acidic | Similar balance, though the specific optimum may vary with the pKa of the amine. rsc.org |
The rate of nitrosation of amino acids can be significantly enhanced by the presence of certain nucleophilic species. nih.gov Anions such as thiocyanate (SCN⁻), chloride (Cl⁻), and bromide (Br⁻) can react with the nitrosating agent to form more potent nitrosating species, such as nitrosyl thiocyanate (ONSCN), nitrosyl chloride (ONCl), and nitrosyl bromide (ONBr). rsc.orgnih.gov
These alternative nitrosating agents can react more rapidly with the amino acid than dinitrogen trioxide. nih.gov The catalytic effect of these nucleophiles is particularly pronounced in the nitrosation of secondary amino acids like sarcosine and proline. rsc.org For example, thiourea and thiocyanate have been shown to strongly accelerate the formation of N-nitrososarcosine and N-nitrosoproline. rsc.org This catalytic effect is of biological significance as thiocyanate is present in human saliva. nih.gov
The primary mechanism for the nitrosation of amino acids in acidic aqueous solutions involves dinitrogen trioxide (N₂O₃) as the key nitrosating intermediate. nih.gov N₂O₃ is formed from the self-association of nitrous acid (HNO₂), which is in equilibrium with protonated nitrite. udelar.edu.uynih.gov
The proposed mechanism can be summarized as follows:
Formation of Nitrous Acid: In an acidic solution, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).
Formation of Dinitrogen Trioxide: Two molecules of nitrous acid can then equilibrate to form dinitrogen trioxide (N₂O₃) and water.
Nucleophilic Attack: The unprotonated amino group of the amino acid precursor, 2-methyl-3-(methylamino)propanoic acid, acts as a nucleophile and attacks one of the nitrogen atoms of the N₂O₃ molecule.
Formation of the N-nitroso Compound: This is followed by the departure of a nitrite ion and a proton to yield the stable N-nitroso derivative, this compound.
In the presence of nucleophilic catalysts (X⁻), an alternative pathway exists where a more reactive nitrosating agent, such as nitrosyl halide (ONX), is formed, which then reacts with the amine. nih.gov
Endogenous Formation Pathways in Biological Models
The potential for the formation of N-nitroso compounds within biological systems, known as endogenous formation, is a significant area of research. This process can occur when dietary or endogenously formed amines react with nitrosating agents present in the body. dfg.dedfg.de
Studies using in vitro models and animal models have provided evidence for the endogenous formation of N-nitroso compounds from various amino acid precursors. nih.gov For instance, the administration of proline to humans leads to an increase in the urinary excretion of N-nitrosoproline, indicating its formation in the body. nih.gov Similarly, studies in animals have shown that the ingestion of amines and nitrite can lead to the formation of N-nitroso compounds. nih.gov
While no specific studies on the endogenous formation of this compound have been identified, the general principles of endogenous nitrosation are applicable. The precursor, 2-methyl-3-(methylamino)propanoic acid, if present in the body through diet or metabolic processes, could potentially be nitrosated, particularly in the acidic environment of the stomach where nitrite may also be present from dietary sources. nih.gov The presence of a structurally similar compound, 3-(N-nitroso-N-methylamino)propionic acid, has been reported in tobacco products, suggesting that the N-methylation and β-amino acid structure are susceptible to nitrosation under certain conditions. nih.gov
| Precursor | Model System | Key Findings |
|---|---|---|
| Proline | Human volunteers | Ingestion of proline leads to increased urinary excretion of N-nitrosoproline. nih.gov |
| Amines (general) | Animal models (rats) | Dietary intake of amines and nitrite results in the formation of N-nitroso compounds. nih.gov |
| Nornicotine | In vitro (human saliva), Animal models (rats) | Nornicotine can be nitrosated to form N'-nitrosonornicotine (NNN). dfg.de |
| β-alanine | - | As a β-amino acid, it is a potential precursor for endogenous nitrosation. dfg.de |
Enzymatic and Non-Enzymatic Mediated Nitrosation in Model Systems
The formation of this compound, a non-proteinogenic N-nitrosated β-amino acid, can occur through both non-enzymatic and enzymatic nitrosation of its precursor, 2-methyl-3-(methylamino)propanoic acid. These transformation pathways are of significant interest due to the potential biological activity of N-nitroso compounds. Model systems have been instrumental in elucidating the mechanisms and kinetics of these reactions.
Non-enzymatic nitrosation of secondary amines, such as 2-methyl-3-(methylamino)propanoic acid, is a well-documented chemical process that typically occurs under acidic conditions. The reaction involves the interaction of the unprotonated secondary amine with a nitrosating agent derived from nitrite.
The pH of the reaction medium is a critical factor influencing the rate of non-enzymatic nitrosation. A characteristic bell-shaped pH-rate profile is observed for the nitrosation of most secondary alkylamines, with an optimal pH range typically between 3 and 4. europa.eu This optimum is a consequence of two opposing effects of pH: at lower pH, the concentration of the active nitrosating agent (N₂O₃) increases, but the concentration of the reactive unprotonated amine decreases due to protonation. Conversely, at higher pH, the concentration of the unprotonated amine is higher, but the formation of the nitrosating agent is less favorable.
Table 1: Kinetic Data for Non-Enzymatic Nitrosation of Secondary Amines in Model Systems
| Secondary Amine | Optimal pH | Rate Constant (k) at Optimal pH | Reference |
|---|---|---|---|
| Dimethylamine | 3.4 | 5.4 x 104 M-2s-1 | freethinktech.com |
| Morpholine (B109124) | 3.0 | 1.2 x 105 M-2s-1 | freethinktech.com |
| Piperidine | 3.0 | 3.6 x 105 M-2s-1 | freethinktech.com |
| N-methylaniline | ~3 | - | nih.gov |
Enzymatic catalysis of nitrosation can occur under physiological conditions, notably at neutral pH, through the action of microbial enzymes. This is particularly relevant in environments with high bacterial populations, such as the human gut or in certain food products.
Certain bacteria, especially those possessing nitrate (B79036) reductase enzymes, are capable of catalyzing the formation of N-nitroso compounds. nih.govnih.gov These enzymes can reduce nitrate to nitrite, which can then be further transformed into a nitrosating agent. Studies have shown that various bacterial strains, including Escherichia coli, can catalyze the nitrosation of secondary amines. nih.gov
The enzymatic nitrosation reaction often follows Michaelis-Menten kinetics, indicating the formation of an enzyme-substrate complex. nih.gov The rate of nitrosamine (B1359907) formation has been shown to be proportional to the cell density of the bacteria and the incubation time. nih.gov While direct studies on the enzymatic nitrosation of 2-methyl-3-(methylamino)propanoic acid are scarce, research on other secondary amines provides a framework for understanding this process.
In model systems using resting cells of E. coli, the formation of N-nitrosomorpholine from morpholine and nitrite at pH 7.25 has been demonstrated to be an enzyme-catalyzed reaction. nih.gov The reaction was found to be heat-labile, further supporting the involvement of an enzyme. nih.gov The rate of nitrosation was also dependent on the basicity of the amine, similar to non-enzymatic nitrosation. nih.gov
Table 2: Bacterial Strains Capable of Catalyzing Nitrosation in Model Systems
| Bacterial Strain | Substrate(s) | pH | Key Findings | Reference |
|---|---|---|---|---|
| Escherichia coli A10 | Morpholine, Nitrite | 7.25 | Demonstrated highest nitrosation activity among tested strains; reaction followed Michaelis-Menten kinetics. | nih.gov |
| Various intestinal bacteria | Secondary amines, Nitrite | Neutral | Ability to form nitrosamines is widespread among intestinal flora. | nih.gov |
| Pseudomonas aeruginosa | Morpholine, Nitrite | 7.25 | Exhibited nitrosation activity. | nih.gov |
| Proteus morganii | Morpholine, Nitrite | 7.25 | Exhibited nitrosation activity. | nih.gov |
In addition to bacterial enzymes, peroxidases such as myeloperoxidase have been implicated in the formation of reactive nitrogen species that can lead to nitrosation, although this is more commonly associated with the nitration of aromatic compounds.
Chemical Reactivity and Mechanistic Characterization of 2 Methyl 3 Methyl Nitroso Amino Propanoic Acid
Stability and Degradation Pathways
The stability of 2-methyl-3-[methyl(nitroso)amino]propanoic acid is influenced by environmental factors such as the aqueous medium, light, and heat. These factors can induce degradation through various pathways, affecting the integrity of the molecule.
Generally, N-nitrosamine compounds are relatively stable in neutral or alkaline aqueous solutions in the dark. nih.gov However, their stability can be compromised in acidic conditions. nih.gov The presence of the carboxylic acid group in this compound suggests that the molecule's stability in aqueous media will be pH-dependent. In acidic solutions, the nitrosamine (B1359907) group may be more susceptible to degradation. nih.gov The formation of N-nitroso compounds is known to be catalyzed by stomach acid, which is an acidic environment. wikipedia.org
Hypothetical data illustrating the pH-dependent stability of a related N-nitrosamine is presented below.
| pH | Half-life (t½) at 25°C | Degradation Rate Constant (k) |
| 3 | 48 hours | 0.0144 hr⁻¹ |
| 5 | 120 hours | 0.0058 hr⁻¹ |
| 7 | > 300 hours | < 0.0023 hr⁻¹ |
| 9 | > 300 hours | < 0.0023 hr⁻¹ |
| This table is illustrative and not based on experimental data for this compound. |
N-nitrosamines are known to be sensitive to ultraviolet (UV) light. nih.govnih.gov Photolysis of N-nitrosamines in solution typically involves the homolytic cleavage of the N-N bond. acs.orgresearchgate.net This process can be faster in more acidic solutions. nih.gov For this compound, exposure to UV light would be expected to initiate its degradation. The rate of photolysis can be influenced by the solvent and the pH of the medium. nih.gov The quantum yield of decomposition for some nitrosamines is constant over a wide pH range but can decrease in more alkaline conditions. nih.govacs.org
While N-nitrosamines are generally more thermally stable than related N-nitrosamides, they can undergo thermal decomposition. cdnsciencepub.com For this compound, the presence of the carboxylic acid group introduces the possibility of decarboxylation upon heating, which involves the loss of carbon dioxide. libretexts.org The thermal stability of N-nitrosamides is highly dependent on the structure of the parent amine and the acyl group. cdnsciencepub.com Although this compound is a nitrosamine, the principles of thermal lability related to molecular structure are still relevant.
A potential thermal degradation pathway could involve initial decarboxylation, followed by further decomposition of the resulting nitrosamine.
| Temperature (°C) | Decomposition Products |
| 150 | Decarboxylation to form N,N-dimethyl-N-nitrosoethanamine and CO₂ |
| >200 | Further fragmentation of the nitrosamine moiety |
| This table is illustrative and not based on experimental data for this compound. |
Transformation Reactions
The functional groups of this compound allow for a range of transformation reactions, including oxidation of the nitrosamine and reduction of both the nitroso and carboxyl moieties.
The N-nitroso group of this compound can be oxidized to an N-nitro group, forming the corresponding N-nitramine. This transformation can be achieved using various oxidizing agents. For instance, reactions of secondary amines with peroxynitrite have been shown to form both N-nitrosamines and N-nitramines. acs.orgnih.gov The oxidation of N-nitrosamines to N-nitramines can also be carried out using reagents like peroxytrifluoroacetic acid. acs.org Electrochemical methods have also been developed for the oxidation of N-nitrosamines to N-nitramines. cardiff.ac.ukrsc.org
The nitroso and carboxyl groups of this compound can undergo reduction.
The nitroso group can be reduced to a hydrazine. The reduction of nitrosamines to 1,1-disubstituted hydrazines can be accomplished with various reducing agents, with zinc dust in acetic acid being a classic method. acs.org
The carboxyl moiety can be reduced to a primary alcohol. This reduction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comorgosolver.comchemistrysteps.com Weaker reducing agents like sodium borohydride are generally not effective for the reduction of carboxylic acids. chemistrysteps.com Diborane is another reagent that can be used for this transformation. libretexts.org The reduction process involves the addition of a hydride to the carbonyl carbon. libretexts.orgchemistrysteps.com
| Functional Group | Reagent | Product |
| Nitroso (-N=O) | Zn/CH₃COOH | Hydrazine (-NH₂) |
| Carboxyl (-COOH) | LiAlH₄, then H₃O⁺ | Primary alcohol (-CH₂OH) |
| This table provides a general summary of expected reduction reactions. |
Nucleophilic Substitution Reactions of Amine Derivatives
N-nitrosamines, including N-nitrosamino acids, exhibit susceptibility to nucleophilic attack, primarily at two sites: the nitroso-nitrogen and the α-carbon.
Attack at the Nitroso-Nitrogen: The N-nitroso group can be targeted by strong nucleophiles. Under acidic conditions, protonation of the oxygen atom enhances the electrophilicity of the nitrogen, facilitating denitrosation. nih.gov This reaction can be accelerated by various nucleophiles, such as thiourea (B124793), bromide, and thiocyanate (B1210189), which attack the protonated intermediate, leading to the release of the parent secondary amine and a nitrosyl derivative of the nucleophile. nih.govacs.org
Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily attack the weakly electrophilic nitroso-nitrogen. nih.gov This initially forms an unstable oxyhydrazine intermediate. Depending on the substituents and reaction conditions, this intermediate can undergo elimination to yield either a hydrazone or an azomethine imine. nih.gov Further nucleophilic attack on the azomethine imine can lead to the formation of α-substituted hydrazines. nih.gov
Reactions at the α-Carbon: The protons on the carbon atom adjacent (α) to the nitrosamine group are acidic. This allows for deprotonation by strong bases like lithium diisopropylamide (LDA) to form α-lithiated nitrosamines. nih.gov These stabilized carbanions are powerful nucleophiles in their own right and can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) in nucleophilic substitution reactions to form new carbon-carbon bonds at the α-position. nih.gov Subsequent removal of the nitroso group regenerates a substituted secondary amine.
A summary of representative nucleophilic reactions is presented below.
| Reaction Type | Nucleophile/Reagent | Site of Attack | Primary Product(s) |
| Catalyzed Denitrosation | Thiourea, Br⁻, SCN⁻ (in acid) | Nitroso-Nitrogen | Secondary Amine |
| Organometallic Addition | Grignard Reagents (R-MgX) | Nitroso-Nitrogen | α-Substituted Hydrazine |
| Organometallic Addition | Organolithium Reagents (R-Li) | Nitroso-Nitrogen | Hydrazone / Azomethine Imine |
| α-Alkylation | 1. LDA; 2. Alkyl Halide (R'-X) | α-Carbon | α-Alkylated Nitrosamine |
Formation of Alpha-Hydroxy Acids from Nitrosation Products
The formation of α-hydroxy acids from N-nitrosamino acids is not a direct conversion but proceeds through a critical metabolic activation step known as α-hydroxylation. This enzymatic process is a key pathway in the biotransformation of N-nitrosamines. acs.org
The mechanism involves the oxidation of the carbon atom alpha to the N-nitroso group, typically mediated by cytochrome P450 enzymes. acs.org This reaction introduces a hydroxyl group, forming an unstable α-hydroxynitrosamine intermediate. nih.gov For an N-nitrosamino acid, this intermediate rapidly decomposes. It breaks down to release an aldehyde and an unstable primary nitrosamine, which further decomposes to form a diazonium ion. acs.org It is this highly reactive diazonium ion that is responsible for alkylating biological nucleophiles. acs.org
In the specific context of forming an α-hydroxy acid, the relevant pathway involves the nitrosation of a primary α-amino acid. The resulting N-nitroso-α-amino acid is unstable and deaminates via a diazonium intermediate, which is then captured by water to yield the corresponding α-hydroxy acid. The nitrosation of secondary amino acids, which forms more stable N-nitrosamines like the title compound, primarily follows the metabolic α-hydroxylation pathway leading to alkylating agents rather than directly to stable α-hydroxy acids. acs.orgnih.gov Studies on N-nitrosodimethylamine (DMN) have shown that approximately 34% of its in vitro metabolism proceeds through this α-hydroxylation pathway. nih.gov
Structure-Reactivity Relationships in N-Nitrosamino Acids
Impact of Substitution Patterns (e.g., alpha-, beta-, gamma-amino acids) on Reactivity
The position of the carboxylic acid group relative to the N-nitrosoamino moiety significantly influences the compound's chemical reactivity and metabolic fate. This is evident when comparing the reactivity of α-, β-, and γ-N-nitrosamino acids.
For instance, this compound is a β-substituted N-nitrosamino acid due to the three-carbon chain separating the carboxyl group and the nitrogen atom. The reactivity of such compounds can be contrasted with their α- and γ- counterparts.
Research on the nitrosation of primary amino acids has demonstrated a clear trend in reactivity: α-amino acids > β-amino acids > γ-amino acids. nih.govresearchgate.net This order of reactivity in the formation of nitrosation products also correlates with the alkylating potential of the subsequent products formed. nih.gov While this study focused on nitrosation of primary amines, the underlying principle of how the substituent position affects electronic and steric factors is broadly applicable.
The presence of a methyl group on the α-carbon (as in this compound) introduces steric hindrance. nih.gov This bulkiness near the reactive center can inhibit enzymatic α-hydroxylation, which is often a rate-limiting step in the activation of nitrosamines. nih.gov Therefore, α-substitution is generally associated with reduced metabolic activation and carcinogenic potency. nih.gov
The relative positions also influence intramolecular reactions. For example, the decomposition products of γ- and δ-nitrosamino acids can more readily undergo intramolecular cyclization to form lactones.
| Amino Acid Position | General Reactivity Trend | Influence of α-Methyl Group | Potential for Intramolecular Reactions |
| Alpha (α) | Highest nitrosation rate and alkylating potential of products. nih.govresearchgate.net | N/A | Less common |
| Beta (β) | Intermediate reactivity. nih.govresearchgate.net | Steric hindrance at the α-carbon can decrease the rate of metabolic α-hydroxylation. nih.gov | Moderate |
| Gamma (γ) | Lowest reactivity. nih.govresearchgate.net | N/A | High (can form γ-lactones) |
Conformational Analysis and its Influence on Chemical Behavior
A defining structural feature of N-nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) bond. nih.gov This restriction is due to the significant double bond character arising from the delocalization of the lone pair of electrons on the amine nitrogen into the π-system of the N=O group. researchgate.net
This hindered rotation gives rise to conformational isomers, often designated as E and Z isomers, which can be observed and characterized by techniques like NMR spectroscopy. researchgate.netnih.gov The energy barrier for this rotation in acyclic dialkylnitrosamines is substantial, typically around 23 kcal/mol. nih.gov The energy barrier can vary from 23–29 kcal/mol depending on the molecular structure and solvent. researchgate.net
The existence of these relatively stable conformers can influence the chemical behavior of the molecule. The different spatial arrangements of the substituents in the E and Z isomers can lead to:
Differential Reactivity: One conformer may be sterically more accessible for enzymatic binding or chemical attack than the other. Crystal structure analysis of some N-nitrosamines has shown that different rotamers can be locked into rigid, energetically distinct conformations in the solid state. nih.gov
Stereoselective Reactions: The planar Cα-N-N=O moiety and the resulting conformational isomers can direct the approach of reagents, potentially leading to stereoselective reactions at the α-carbon.
Spectroscopic Signatures: The magnetic non-equivalence of the N-substituents in the different conformers gives rise to distinct signals in NMR spectra, which is a key tool for studying this isomerism. nih.govacs.org
Biochemical and Environmental Transformations of 2 Methyl 3 Methyl Nitroso Amino Propanoic Acid
Metabolic Transformations in Model Organisms and Cellular Systems
The metabolic activation of N-nitrosamines is a critical step in their biological activity. This process is primarily mediated by cytochrome P450 (CYP) enzymes and leads to the formation of reactive electrophiles capable of interacting with cellular macromolecules. nih.govnih.gov
The initial and rate-limiting step in the metabolic activation of many N-nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. researchgate.netchemrxiv.org This process involves the hydroxylation of a carbon atom adjacent (in the α-position) to the nitroso group. researchgate.net For 2-methyl-3-[methyl(nitroso)amino]propanoic acid, this would occur on the methyl group or the methylene (B1212753) group attached to the nitroso-nitrogen. This enzymatic oxidation is a key activation pathway. nih.gov The presence of substituents near the α-carbon can influence the likelihood of this reaction, with steric hindrance generally reducing the rate of hydroxylation and, consequently, the carcinogenic potency of the compound. chemrxiv.orgacs.org
The generally accepted mechanism for P450-mediated oxidation involves the abstraction of a hydrogen atom from the α-carbon by a reactive iron-oxygen species within the enzyme's active site, followed by an "oxygen rebound" to form the hydroxylated product. nih.gov This α-hydroxynitrosamine intermediate is typically unstable. researchgate.net
Table 1: Factors Influencing α-Hydroxylation of N-Nitrosamines
| Factor | Effect on α-Hydroxylation | Reference |
| Steric Hindrance | Substitution on the α-carbon decreases the probability of hydroxylation. | chemrxiv.orgacs.org |
| Aromatic Rings | Presence of an aromatic ring near the N-nitroso group can increase the probability of α-hydroxylation. | chemrxiv.org |
| Ring Nitrogen | A nitrogen atom in the 3-position of a cyclic nitrosamine (B1359907) can decrease the probability of α-hydroxylation. | chemrxiv.org |
Enzymatic Denitrosation Pathways
Following α-hydroxylation, the resulting α-hydroxynitrosamine is generally unstable and undergoes spontaneous decomposition. researchgate.netacs.org This decomposition leads to the formation of an aldehyde and an alkyldiazonium ion. researchgate.netmdpi.com In the case of this compound, α-hydroxylation of the methyl group would lead to the formation of formaldehyde and a corresponding diazonium ion. These diazonium ions are highly reactive electrophiles. nih.gov Aliphatic diazonium ions are particularly unstable and readily decompose, losing molecular nitrogen to form a carbocation. jove.comorganic-chemistry.org This carbocation is a potent alkylating agent.
The reactive carbocations generated from the decomposition of diazonium ions can covalently bind to nucleophilic sites on cellular macromolecules, including DNA. nih.govnih.gov This formation of DNA adducts is considered a critical event in the initiation of mutagenesis and carcinogenesis by N-nitrosamines. nih.gov The primary sites of alkylation on DNA bases are the nitrogen and oxygen atoms. For example, methylating agents can form adducts such as N7-methylguanine, O6-methylguanine, and N3-methyladenine. nih.gov O6-methylguanine is a particularly miscoding lesion that can lead to mutations if not repaired. nih.gov The formation of various ethyl DNA adducts has also been observed following exposure to ethylating nitrosamines. mdpi.com
Table 2: Common DNA Adducts Formed by Simple Alkylating Nitrosamines
| Nitrosamine | Alkylating Species | Major DNA Adducts | Reference |
| N-Nitrosodimethylamine (NDMA) | Methyldiazonium ion | N7-methylguanine, O6-methylguanine, N3-methyladenine | nih.gov |
| N-Nitrosodiethylamine (NDEA) | Ethyldiazonium ion | N7-ethylguanine, O6-ethylguanine, O2-ethylthymine, O4-ethylthymine | nih.gov |
Mutagenicity Studies in Bacterial Systems
Many N-nitroso compounds have been shown to be mutagenic in bacterial reverse mutation assays, such as the Ames test using Salmonella typhimurium strains. nih.govnih.gov These tests are widely used to screen for the mutagenic potential of chemicals. For many N-nitrosamines, metabolic activation by a mammalian liver extract (S9 fraction) is required to observe a mutagenic effect, consistent with the need for enzymatic α-hydroxylation. However, some N-nitrosamides can act as direct mutagens without metabolic activation. nih.gov The mutagenic potency of different N-nitroso compounds can vary significantly. nih.gov
Environmental Fate and Degradation Pathways
The environmental fate of N-nitrosamines is influenced by their physical and chemical properties and their susceptibility to various degradation processes. In general, nitrosamines can be introduced into the environment through industrial waste and as byproducts of water treatment processes. acs.org
In aquatic environments, N-nitrosamines are relatively persistent, as they are not readily hydrolyzed under typical environmental pH conditions. acs.orgresearchgate.net However, they are susceptible to photolytic degradation by sunlight, particularly in surface waters. acs.orgsci-hub.se The photolysis of nitrosamines involves the cleavage of the N-NO bond upon absorption of UV radiation. sci-hub.se This process can lead to the formation of various degradation products. mtu.edu In the atmosphere, nitrosamines are generally short-lived due to rapid photolysis. acs.org Biodegradation of nitrosamines in water is generally considered to be a slow process. sci-hub.se
Photochemical Degradation Processes
Photochemical degradation, or photolysis, is a primary mechanism for the breakdown of N-nitrosamines in the environment, particularly in sunlit surface waters and the atmosphere. This process is initiated by the absorption of ultraviolet (UV) radiation, which leads to the cleavage of the relatively weak nitrogen-nitrogen (N-N) bond in the nitroso group.
For N-nitrosamines in aqueous solutions, direct photolysis is a significant degradation pathway. The quantum yield, a measure of the efficiency of a photochemical reaction, has been determined for several N-nitrosamines. For instance, the quantum yield for N-nitrosodimethylamine (NDMA) photolysis is approximately 0.41 in water. researchgate.net The half-lives of various nitrosamines under simulated midday sunlight in Southern California have been reported to be in the range of 12 to 16 minutes. researchgate.netpacewater.com
The primary photochemical reaction is the homolytic cleavage of the N-N bond, which generates an amino radical and a nitric oxide radical. In the presence of oxygen, these reactive intermediates can undergo further reactions to form a variety of degradation products. For simple dialkyl nitrosamines like N-nitrosodiethylamine (NDEA), photolysis in water has been shown to produce the corresponding secondary amine (diethylamine), nitrite (B80452), and nitrate (B79036). researchgate.net
It is anticipated that this compound would undergo a similar primary photochemical transformation, leading to the formation of 2-methyl-3-(methylamino)propanoic acid and nitric oxide. Subsequent reactions of the amino acid portion would depend on the specific environmental conditions.
| Compound | Quantum Yield (Φ) | Half-life (t½) in Simulated Sunlight | Primary Photodegradation Products |
| N-Nitrosodimethylamine (NDMA) | 0.41 researchgate.net | 16 min researchgate.net | Dimethylamine, Nitrite, Nitrate, Formate researchgate.net |
| N-Nitrosodiethylamine (NDEA) | 0.43 - 0.61 researchgate.net | 12-15 min researchgate.net | Diethylamine, Nitrite, Nitrate |
| N-Nitrosopyrrolidine (NPYR) | 0.43 - 0.61 researchgate.net | 12-15 min researchgate.net | Pyrrolidine, Nitrite, Nitrate |
Microbial Degradation Mechanisms
Microbial degradation is a key process in the removal of N-nitrosamines from soil and water, particularly in environments with low light penetration. A variety of microorganisms have been shown to be capable of degrading these compounds, although the rates can be slow.
Studies have demonstrated that intestinal bacteria can degrade N-nitrosamines, converting them to the parent amine and nitrite ions. nih.govnih.gov For example, at low concentrations, approximately 30% of N-nitrosopyrrolidine was degraded by intestinal bacteria. nih.govnih.gov The rate of degradation can vary depending on the specific nitrosamine and the microbial community present.
In soil and water environments, both aerobic and anaerobic bacteria have been implicated in nitrosamine degradation. Some bacteria can utilize N-nitrosamines as a carbon or nitrogen source. The initial step in the microbial metabolism of N-nitrosamines is often catalyzed by monooxygenase enzymes, which hydroxylate the α-carbon. This leads to an unstable intermediate that decomposes, releasing the parent amine and other products. For instance, the bacterium Pseudomonas mendocina KR1 can degrade NDMA. psu.edu
For this compound, it is plausible that microbial communities in soil and water could facilitate its degradation. The presence of the propanoic acid moiety might influence its bioavailability and the specific microbial pathways involved. The expected initial step would be the denitrosation to form 2-methyl-3-(methylamino)propanoic acid, which could then be further metabolized by soil and water microorganisms.
| Microorganism Type | N-Nitrosamine Degraded | Degradation Products |
| Intestinal Bacteria | N-Nitrosopyrrolidine | Pyrrolidine, Nitrite nih.govnih.gov |
| Pseudomonas mendocina KR1 | N-Nitrosodimethylamine (NDMA) | Not fully elucidated psu.edu |
| Lake water microorganisms | N-Nitrosodiethanolamine (NDELA) | Modified dimers of NDELA nih.gov |
Abiotic Transformation in Aqueous and Atmospheric Environments
In addition to photochemical and microbial processes, N-nitrosamines can undergo abiotic transformations in both aqueous and atmospheric environments.
Aqueous Environments:
In aqueous systems, particularly those with a high concentration of hydroxyl radicals (•OH), such as in advanced oxidation processes for water treatment, N-nitrosamines can be degraded. The reaction with hydroxyl radicals can initiate the degradation of N-nitrosamines. For NDMA, the reaction with •OH can proceed via hydrogen abstraction from a methyl group or by addition of the hydroxyl radical to the nitrogen atoms. mdpi.comnih.gov
The stability of N-nitrosamines is also pH-dependent, with increased degradation rates observed under acidic conditions. However, under typical environmental pH conditions (pH 5-9), hydrolysis of most N-nitrosamines is generally a slow process. For instance, N-nitrosodiethanolamine (NDELA) has been shown to be resistant to hydrolytic degradation at pH 4, 7, and 9. researchgate.net
Atmospheric Environments:
Once in the atmosphere, N-nitrosamines are expected to be primarily removed through photolysis. gassnova.no The atmospheric lifetime of N-nitrosamines due to photolysis is estimated to be on the order of minutes under sunlit conditions. sci-hub.se This rapid photolysis is a significant factor in limiting their long-range atmospheric transport.
Reaction with hydroxyl radicals (•OH) is another potential atmospheric degradation pathway, although it is generally considered to be less significant than photolysis. The products of the atmospheric degradation of N-nitrosamines are expected to be the corresponding secondary amines and nitrogen oxides. Due to its low volatility, this compound is less likely to be present in the atmosphere in significant concentrations, but any that is present would be susceptible to these degradation pathways.
Modeling of Environmental Pathways and Product Formation
Modeling is a valuable tool for predicting the environmental fate and transport of contaminants like N-nitrosamines. These models integrate data on physical-chemical properties, transformation rates, and environmental conditions to estimate the distribution and persistence of a chemical in different environmental compartments.
For N-nitrosamines, environmental fate models often focus on their behavior in water treatment systems and receiving waters. These models incorporate parameters such as photolysis rates, biodegradation kinetics, and partitioning behavior to predict the concentration of the parent compound and its transformation products over time.
Kinetic models have been developed to describe the photochemical degradation of NDMA, taking into account the formation of various intermediates and final products. nih.gov These models can help in optimizing water treatment processes for the removal of N-nitrosamines.
Due to the lack of specific experimental data for this compound, any environmental fate modeling for this compound would currently rely on data from structurally similar N-nitrosamines and quantitative structure-activity relationship (QSAR) estimations. The presence of the carboxylic acid group would be a key factor in these models, as it would significantly influence the compound's solubility, partitioning behavior, and potential for ionic interactions in the environment.
| Model Type | Key Parameters | Predicted Outcomes |
| Photochemical Degradation Model (for NDMA) | Quantum yield, UV absorbance, water quality parameters | Concentration of NDMA and its photoproducts over time nih.gov |
| Wastewater Treatment Plant Model | Biodegradation rates, hydraulic residence time, sorption coefficients | Removal efficiency of N-nitrosamines |
| Watershed Scale Model | Runoff rates, soil properties, atmospheric deposition | Transport and fate of N-nitrosamines in a river basin |
Conclusion and Future Research Directions on 2 Methyl 3 Methyl Nitroso Amino Propanoic Acid
Summary of Current Research Landscape for the Compound
However, the broader class of N-nitrosamines, to which this compound belongs, is extensively studied. N-nitroso compounds are recognized as a significant class of chemical carcinogens and mutagens. nih.gov Research has historically focused on their mechanisms of carcinogenesis, which involve metabolic activation to electrophilic intermediates that can alkylate DNA, leading to mutations. nih.gov The organ-specific nature of many N-nitroso compounds has also been a key area of investigation. dfg.de The current research landscape for N-nitrosamines is heavily influenced by their detection as impurities in various products, including pharmaceuticals, leading to a surge in the development of sensitive analytical methods. nih.govresearchgate.net
Table 1: Key Research Areas for N-Nitrosamines
| Research Area | Focus | Key Findings |
| Carcinogenicity | Understanding the mechanisms of cancer induction. | Metabolic activation is required for many N-nitrosamines to exert their carcinogenic effects. nih.gov |
| Analytical Detection | Development of methods to detect trace levels of N-nitrosamines in various matrices. | Advanced techniques like LC-MS/MS and GC-MS are crucial for sensitive and specific detection. nih.govnih.gov |
| Formation Pathways | Investigating the chemical reactions that lead to the formation of N-nitrosamines. | N-nitrosamines can form from the reaction of secondary or tertiary amines with nitrosating agents. aquigenbio.com |
| Toxicology | Assessing the adverse health effects beyond cancer. | N-nitrosamine impurities may be associated with other diseases like Alzheimer's and Parkinson's. nih.gov |
Identification of Knowledge Gaps in its Chemical Biology
Given the absence of direct research, the chemical biology of 2-methyl-3-[methyl(nitroso)amino]propanoic acid remains entirely unexplored. The following are significant knowledge gaps, extrapolated from the general understanding of N-nitrosamino acids:
Metabolic Activation: The specific cytochrome P450 (CYP) enzymes responsible for the metabolic activation of this compound are unknown. Understanding which CYPs are involved is crucial for predicting its carcinogenic potential and tissue specificity.
DNA Adduct Formation: The identity and quantity of DNA adducts formed upon metabolic activation have not been characterized. Identifying these adducts is fundamental to elucidating its mutagenic mechanism.
Genotoxicity: The mutagenic and genotoxic potential of the compound has not been assessed in standard assays like the Ames test or in mammalian cell systems.
Repair Pathways: The cellular DNA repair pathways that recognize and remove adducts derived from this specific N-nitrosamino acid are yet to be identified.
Toxicokinetics: There is no information on its absorption, distribution, metabolism, and excretion (ADME) profile.
Emerging Research Avenues for N-Nitrosamino Acids
Emerging research in the field of N-nitrosamino acids is driven by both toxicological concerns and the need for more sophisticated analytical and predictive tools. These avenues are directly applicable to future studies on This compound .
One of the key emerging areas is the investigation of N-nitrosamine impurities in pharmaceutical products. nih.gov This has spurred research into the formation of nitrosamines from precursor molecules within drug formulations and during manufacturing processes. nih.gov Another developing area is the study of endogenous nitrosation, where N-nitrosamines are formed within the human body from dietary precursors. acs.org
Furthermore, there is a growing interest in understanding the role of the microbiome in the metabolism and potential detoxification of N-nitrosamines. The development of in silico models to predict the carcinogenic potency of different N-nitrosamines based on their chemical structure is also a promising field of research.
Methodological Advancements for Future Investigations
Future investigations into This compound will heavily rely on advanced analytical and toxicological methodologies.
Table 2: Advanced Methodologies for N-Nitrosamino Acid Research
| Methodology | Application |
| High-Resolution Mass Spectrometry (HRMS) | Provides high sensitivity and selectivity for the detection and quantification of the compound and its metabolites in complex matrices. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A validated and widely used technique for the trace-level analysis of N-nitrosamine impurities in pharmaceuticals and food. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Another powerful technique for the analysis of volatile N-nitrosamines, though less suitable for non-volatile compounds like N-nitrosamino acids without derivatization. nih.gov |
| In Vitro Genotoxicity Assays | A battery of tests, including the Ames test and micronucleus assay, to evaluate the mutagenic and clastogenic potential. |
| DNA Adductomics | Mass spectrometry-based techniques to identify and quantify the specific DNA adducts formed by the compound. |
| CRISPR-Cas9 Gene Editing | Can be used to create cell lines deficient in specific DNA repair pathways to understand their role in mitigating the genotoxicity of the compound. |
The development of more sensitive and robust analytical methods is a continuous effort to ensure the safety of food and pharmaceutical products. researchgate.netaurigeneservices.com These advancements will be critical for any future research aiming to characterize the risks associated with This compound .
Q & A
Q. What are the recommended synthetic routes and reaction conditions for 2-methyl-3-[methyl(nitroso)amino]propanoic acid?
- Methodological Answer : The synthesis typically involves introducing the nitroso group via nitrosation reactions. For structurally similar nitroso-containing compounds, sodium nitrite (NaNO₂) and nitric acid (HNO₃) under controlled acidic conditions (pH ~3–4) are commonly used. For example, the nitroso group in 3-(((7-hydroxy-3-(4-hydroxy-3,5-dinitrophenyl)-4-oxo-4H-chromen-8-yl)methyl)(nitroso)amino)propanoic acid was introduced by heating a mixture of the precursor with NaNO₂ and HNO₃ at 363 K for three days . Esterification of related acids (e.g., 2-methyl-3-(methylamino)propanoic acid) with methanol and an acid catalyst (e.g., H₂SO₄) under reflux is a viable step for intermediate synthesis .
Q. What safety precautions are critical when handling nitroso-containing compounds like this compound?
- Methodological Answer : Nitroso groups are associated with carcinogenic nitrosamine formation. Key precautions include:
- Engineering controls : Use fume hoods and closed systems to minimize airborne exposure .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Decontamination : Immediate showering and changing contaminated clothing .
- Prohibition of food/drink in labs : Prevents accidental ingestion .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to enhance purity .
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane for nitroso derivatives .
- HPLC : For high-purity requirements, reverse-phase C18 columns with acidic mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) are recommended .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in nitroso-containing derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and dihedral angles critical for confirming nitroso group geometry. For example, the asymmetric unit of the structurally similar compound 3-(((7-hydroxy-3-(4-hydroxy-3,5-dinitrophenyl)-4-oxo-4H-chromen-8-yl)methyl)(nitroso)amino)propanoic acid revealed a dihedral angle of 23.92° between aromatic rings, confirming steric interactions . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. How does the nitroso group influence reactivity in biochemical assays?
- Methodological Answer : The nitroso group can act as a hydrogen-bond acceptor or participate in redox reactions. In enzyme inhibition studies, it may interact with active-site cysteine residues via S-nitrosylation. For analogs like 2-amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride, pH-dependent reactivity (e.g., at pH 7.4 for physiological conditions) is critical for mimicking in vivo interactions .
Q. What computational methods predict pharmacological properties of nitroso-functionalized compounds?
- Methodological Answer :
- QSAR Modeling : Correlates molecular descriptors (e.g., logP, polar surface area) with bioactivity. For nitroso analogs, electron-withdrawing effects of the nitroso group reduce membrane permeability but enhance target binding .
- Docking Simulations : Assess interactions with receptors (e.g., NADPH oxidase) using software like AutoDock Vina. Adjust protonation states of the nitroso group based on pKa (~-6 to -4) for accurate predictions .
Q. How can researchers resolve contradictions in reported reactivity data for nitroso derivatives?
- Methodological Answer :
- Control experiments : Replicate studies under standardized conditions (e.g., inert atmosphere to prevent oxidation).
- Isotopic labeling : Use ¹⁵N-labeled nitroso groups to track reaction pathways via NMR .
- Meta-analysis : Compare datasets using statistical tools (e.g., principal component analysis) to identify outliers or environmental variables (e.g., humidity, light exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
